REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1>C(O)C.[Pt].[H][H]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH:3]2[CH2:4][CH2:5][CH2:6][N:2]2[CH3:1])=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
1-methyl-2-(4-nitrobenzylidene)pyrrolidine
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
platinum hydrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt].[H][H]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the catalyst and solvent
|
Type
|
CUSTOM
|
Details
|
recrystallize from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CC2N(CCC2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |